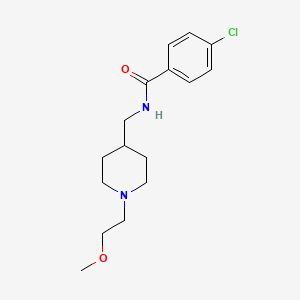

4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Beschreibung

4-Chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a piperidine-based benzamide derivative characterized by a 4-chlorobenzamide moiety linked to a piperidin-4-ylmethyl group substituted with a 2-methoxyethyl chain at the nitrogen atom. This compound shares structural features with pharmacologically active piperidine derivatives, which are widely studied for their roles in central nervous system (CNS) disorders, including schizophrenia and pain modulation . The methoxyethyl substituent may enhance solubility and bioavailability compared to bulkier groups, while the chloro group on the benzamide could influence receptor binding affinity .

Eigenschaften

IUPAC Name |

4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIXAZCEYWCSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to act on the central nervous system (cns) and show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities.

Mode of Action

It’s known that similar compounds can act as either cns depressants or stimuli, based on dosage levels. They also show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities.

Biochemical Pathways

Similar compounds have been found to catalyze the last two sequential reactions in the de novo biosynthetic pathway for udp-n-acetylglucosamine (udp-glcnac).

Result of Action

Similar compounds have been found to show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities.

Action Environment

It’s known that similar compounds can adapt to hypoxic microenvironments.

Biologische Aktivität

The compound 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as:

It features a piperidine ring, a benzamide moiety, and a chloro substituent, which may influence its interaction with biological targets.

The biological activity of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is primarily associated with its interactions with various receptors and enzymes. It has been studied for its potential effects on:

- Neurotransmitter receptors : The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Enzyme inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity. For instance:

- Cell Viability Assays : Studies using various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation.

- Receptor Binding Assays : It has shown affinity for specific receptors, suggesting potential therapeutic applications in neuropharmacology.

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects of the compound. Key findings include:

- Analgesic Effects : In pain models, the compound demonstrated efficacy comparable to established analgesics, indicating potential use in pain management.

- Behavioral Studies : Tests on locomotor activity and anxiety-like behaviors suggest that it may possess anxiolytic properties.

Summary of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cell Viability | Significant inhibition | |

| Receptor Binding | High affinity for serotonin | |

| Analgesic Activity | Comparable to morphine |

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to predict the biological activity based on structural features. The following table summarizes key descriptors used in modeling:

| Descriptor | Value | Impact on Activity |

|---|---|---|

| LogP | 3.5 | Increased membrane permeability |

| Molecular Weight | 305 g/mol | Optimal for receptor binding |

| Hydrogen Bond Donors | 2 | Enhances interaction with targets |

Case Study 1: Anticancer Activity

In one study, 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.

Case Study 2: Analgesic Effects in Rodent Models

A rodent model was used to assess the analgesic effects of the compound. Results indicated significant pain relief comparable to standard treatments, supporting its potential development as a novel analgesic agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine ring, benzamide group, and linker regions. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Piperidine-Benzamide Derivatives

Key Findings

Piperidine Conformation: The target compound’s piperidine ring likely adopts a chair conformation, as observed in analogs like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate . This conformation stabilizes the molecule and influences intermolecular interactions.

Substituent Effects: Methoxyethyl Group: The 2-methoxyethyl chain may improve aqueous solubility compared to hydrophobic groups (e.g., tert-butyl in ).

Hydrogen Bonding: Unlike the monohydrate analog, which forms O–H⋯O and N–H⋯O bonds , the methoxyethyl group in the target compound could participate in C–H⋯O interactions, altering crystal packing and solubility.

Biological Activity : Compounds with propylthio () or phenylpiperazine () substituents show glycine transport inhibition, suggesting the target compound may share similar mechanisms. However, the methoxyethyl group’s polarity might reduce blood-brain barrier penetration compared to lipophilic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.